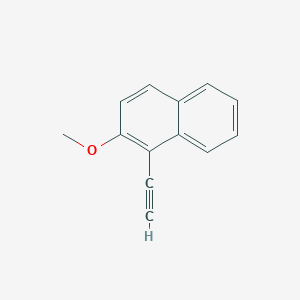

1-Ethynyl-2-methoxynaphthalene

説明

1-Ethynyl-2-methoxynaphthalene is a chemical compound with the molecular formula C13H10O . It is a powder at room temperature .

Molecular Structure Analysis

The molecular weight of 1-Ethynyl-2-methoxynaphthalene is 182.22 . The InChI code is 1S/C13H10O/c1-3-11-12-7-5-4-6-10 (12)8-9-13 (11)14-2/h1,4-9H,2H3 .Physical And Chemical Properties Analysis

1-Ethynyl-2-methoxynaphthalene is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

Chemical Interactions and Molecular Structure

1-Ethynyl-2-methoxynaphthalene has been studied for its chemical interactions in various molecular structures. For instance, research on the interactions between alkynes and methoxy groups in peri-naphthalene systems using X-Ray studies reveals insights into the contact distances and electron-attracting powers of different functional groups (Bell et al., 2002).

Catalysis and Acylation Processes

The compound plays a significant role in catalysis, particularly in the acylation processes. Research on the shape-selective acylation of 2-methoxynaphthalene over various catalysts like Beta polymorphs and ITQ-17 demonstrates its use in producing acetylated derivatives (Botella et al., 2003).

Photocatalytic Activity

Enhancing photocatalytic activity is another application of 1-Ethynyl-2-methoxynaphthalene. Studies have shown that functionalizing Cu2O cubes with 2-ethynyl-6-methoxynaphthalene molecules can lead to significant improvements in photocatalytic activities, such as degradation of pollutants (Patra et al., 2022).

Regioselective Lithiation

Research on regioselective lithiation processes involving 1-methoxynaphthalene, a related compound, provides insights into the reaction mechanisms and the influence of isotopic substitution on reaction rates (Betz & Bauer, 2002).

Shape-Selective Catalysis

1-Ethynyl-2-methoxynaphthalene is also significant in shape-selective catalysis. Research demonstrates how acylation reactions can be influenced by the structural properties of catalysts, leading to specific product formation (Andy et al., 2000).

Crystallography and Synthesis

The compound's utility extends to the fields of crystallography and synthesis. Studies involving the synthesis and characterization of related methoxynaphthalene derivatives provide insights into their crystal structures and potential applications (Singh, 2013).

Green Chemistry and Catalysis

Green chemistry approaches utilize 1-Ethynyl-2-methoxynaphthalene in processes like the catalytic methylation of naphthols, demonstrating the compound's role in environmentally friendly chemical synthesis (Yadav & Salunke, 2013).

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Ethynyl-2-methoxynaphthalene is copper(I) oxide (Cu2O) cubes . This compound has been found to bind to these cubes and activate them .

Mode of Action

1-Ethynyl-2-methoxynaphthalene interacts with its target by binding to the surface of Cu2O cubes . This binding process is believed to activate the cubes, enhancing their photocatalytic activity .

Biochemical Pathways

It’s known that the compound’s binding to cu2o cubes leads tomodulation of the band structure . This modulation is thought to enhance the photocatalytic activity of the cubes .

Pharmacokinetics

Itsmolecular weight is known to be 182.22 , which could influence its bioavailability.

Result of Action

The binding of 1-Ethynyl-2-methoxynaphthalene to Cu2O cubes results in a moderate enhancement of the cubes’ photocatalytic activity . This enhancement is highly facet-dependent, with different shapes of Cu2O showing varying degrees of activity improvement .

特性

IUPAC Name |

1-ethynyl-2-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-11-12-7-5-4-6-10(12)8-9-13(11)14-2/h1,4-9H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMSHPNQSBXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700678 | |

| Record name | 1-Ethynyl-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917894-85-0 | |

| Record name | 1-Ethynyl-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)

![N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide](/img/structure/B3058707.png)

![N-[1-(aminomethyl)cyclopentyl]pentanamide](/img/structure/B3058708.png)

![2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine](/img/structure/B3058716.png)